2-methyl-5-(trifluoromethyl)benzoyl Chloride
Overview
Description
2-methyl-5-(trifluoromethyl)benzoyl Chloride is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Friedel–Crafts Acylation Reactions : This compound is used in aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This method offers higher conversion rates and regioselectivity compared to traditional molecular solvents (Ross & Xiao, 2002).
Synthesis of Selenophenes : 2-(Chloroseleno)benzoyl chloride, a bifunctional electrophile, is used for the selenenylation and acylation of C-H acids. This leads to the synthesis of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
Production of Substituted Naphthalenes and Anthracenes : In the presence of an iridium catalyst, benzoyl chlorides react with alkynes to produce substituted naphthalenes and anthracenes, important in the synthesis of complex organic molecules (Yasukawa et al., 2002).
Synthesis of Drug Intermediates : It is used in the synthesis of drug intermediates like 3,5-bis(trifluoromethyl)benzoyl chloride, showcasing its role in pharmaceutical chemistry (Zhou Xiao-rui, 2006).
Synthesis of Benzimidazole Derivatives : It is used in the synthesis of various benzimidazole derivatives, demonstrating its utility in creating potential antineoplastic and antifilarial agents (Ram et al., 1992).
Nanofiltration Membrane Development : The compound plays a role in the development of novel sulfonated thin-film composite nanofiltration membranes, useful for dye treatment and water purification processes (Liu et al., 2012).
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJWWPYMSWHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379609 | |
Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-08-3 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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